9,10-Anthracenedione, 1,5-dihydroxy-4-[(2-hydroxyethyl)amino]-8-(phenylamino)-
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Overview
Description
1,5-Dihydroxy-4-[(2-hydroxyethyl)amino]-8-(phenylamino)anthraquinone is an organic compound with the molecular formula C22H18N2O5. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and use in dyes and pigments. This compound is notable for its unique structure, which includes both hydroxy and amino functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dihydroxy-4-[(2-hydroxyethyl)amino]-8-(phenylamino)anthraquinone typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone as the core structure.
Hydroxylation: Introduction of hydroxyl groups at the 1 and 5 positions of the anthraquinone ring.
Amination: Substitution of hydrogen atoms with amino groups at the 4 and 8 positions.
Hydroxyethylation: Addition of a hydroxyethyl group to the amino group at the 4 position.
Phenylamination: Introduction of a phenylamino group at the 8 position.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include:
Temperature: Elevated temperatures to facilitate the reaction kinetics.
Catalysts: Use of catalysts to enhance the reaction rate.
Solvents: Appropriate solvents to dissolve reactants and control the reaction environment.
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydroxy-4-[(2-hydroxyethyl)amino]-8-(phenylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Scientific Research Applications
1,5-Dihydroxy-4-[(2-hydroxyethyl)amino]-8-(phenylamino)anthraquinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biological stain.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance materials and coatings
Mechanism of Action
The mechanism of action of 1,5-dihydroxy-4-[(2-hydroxyethyl)amino]-8-(phenylamino)anthraquinone involves its interaction with various molecular targets:
Molecular Targets: Enzymes, DNA, and cellular membranes.
Pathways: The compound can induce oxidative stress, leading to cell apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dihydroxy-4-[(2-hydroxyethyl)amino]-8-(methylamino)anthraquinone
- 1,5-Dihydroxy-4-[(2-hydroxyethyl)amino]-8-(ethylamino)anthraquinone
Uniqueness
1,5-Dihydroxy-4-[(2-hydroxyethyl)amino]-8-(phenylamino)anthraquinone is unique due to the presence of both hydroxyethyl and phenylamino groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific chemical functionalities .
Properties
CAS No. |
68133-70-0 |
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Molecular Formula |
C22H18N2O5 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
1-anilino-4,8-dihydroxy-5-(2-hydroxyethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H18N2O5/c25-11-10-23-13-6-8-15(26)19-17(13)21(28)20-16(27)9-7-14(18(20)22(19)29)24-12-4-2-1-3-5-12/h1-9,23-27H,10-11H2 |
InChI Key |
NGNAFXRFKWRTKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NCCO |
Origin of Product |
United States |
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